trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
Description
Structural Characterization
Molecular Architecture and Functional Groups
The compound’s molecular architecture consists of a cyclobutane ring substituted with four methyl groups at positions 2, 2, 4, and 4, creating a 2,2,4,4-tetramethylcyclobutane scaffold. Attached to the cyclobutane ring is a 3-hydroxy group, which is further linked to a tert-butyl carbamate moiety via an amino bridge. This configuration is visualized in its SMILES notation: O=C(OC(C)(C)C)N[C@H]1C(C)(C)[C@H](O)C1(C)C.
Key functional groups include:
| Functional Group | Position | Bond Type | Role in Structure |
|---|---|---|---|
| Hydroxyl (-OH) | C3 | Single bond | Stereogenic center, hydrogen bonding |
| Carbamate (O=C-NH-O-) | N-bound to C3 | Amide linkage | Protecting group, stability |
| Tert-butyl (C(C)(C)C) | Carbamate oxygen | Ether linkage | Bulky substituent, steric effects |
| Methyl groups (CH₃) | C2, C2, C4, C4 | Single bonds | Conformational rigidity |
The tert-butyl carbamate group serves as a protecting moiety for the amine, enhancing stability during synthetic manipulations. The cyclobutane ring’s tetramethyl substitution induces steric strain, influencing the molecule’s conformational preferences.
Stereochemical Configurations and Isomerism
The compound exhibits defined stereochemistry at two centers: the cyclobutane ring (C1 and C3) and the 3-hydroxy group. The trans configuration refers to the relative positions of the hydroxyl and tert-butyl carbamate groups on the cyclobutane ring.
Trans vs. Cis Isomerism
The trans isomer predominates due to steric and electronic factors. During synthesis, the trans diastereomer forms in a 5:3 ratio compared to the cis isomer. This preference arises from:
- Steric Repulsion : The trans arrangement minimizes clashes between the bulky tert-butyl group and methyl substituents.
- Ring Strain : Cyclobutane’s inherent angle strain (90° vs. 109.5° ideal) is partially alleviated by trans positioning.
Absolute Configuration
The (1R,3R) configuration is confirmed by crystallographic data (not explicitly provided in sources) and synthetic pathway analysis. The hydroxyl group at C3 adopts an R configuration relative to the cyclobutane ring’s substituents.
Spectroscopic Profiling
Spectroscopic techniques provide critical insights into the compound’s structure and purity.
Nuclear Magnetic Resonance (NMR)
¹H NMR data (not fully detailed in sources) corroborates the molecular structure:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl (C(CH₃)₃) | ~1.3–1.5 | Singlet | 9H |
| Cyclobutane CH₃ | ~1.0–1.2 | Multiplets | 12H |
| Hydroxyl (-OH) | ~2.0–3.0 | Broad singlet | 1H |
| Carbamate NH | ~5.0–5.5 | Broad singlet | 1H |
The broad singlet for the hydroxyl proton suggests hydrogen bonding interactions with the carbamate oxygen. Purity is confirmed as ≥97% via quantitative NMR (qNMR).
Infrared (IR) Spectroscopy
Key IR absorptions include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl (C=O) | ~1700–1750 | Carbamate ester |
| Hydroxyl (O-H) | ~3200–3500 | Stretching (broad) |
| C-O (ester) | ~1250–1300 | Symmetric/asymmetric stretching |
These data align with carbamate and alcohol functional groups.
X-Ray Crystallography
No explicit crystallographic data are available in the provided sources. However, the trans configuration is inferred from synthetic stereoselectivity and NMR analysis.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDKHQTJYOCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124140 | |
| Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-85-4 | |
| Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
General Synthetic Strategy
The synthesis typically involves:
- Construction of the cyclobutyl ring with the desired 2,2,4,4-tetramethyl substitution pattern.
- Introduction of the hydroxy group at the 3-position with control over the trans stereochemistry.
- Carbamate formation by reaction of the hydroxy-substituted cyclobutyl intermediate with tert-butyl carbamoylating agents.
Key Synthetic Steps
Cyclobutyl Ring Formation and Tetramethyl Substitution
The tetramethylcyclobutyl core is generally synthesized via cyclization reactions starting from appropriately substituted precursors such as tetramethyl-substituted alkenes or dihalides, using intramolecular cyclization or ring-closing methods. The steric hindrance from methyl groups facilitates the formation of the trans isomer due to thermodynamic stability.
Hydroxylation at the 3-Position
Hydroxylation can be introduced via selective oxidation or nucleophilic substitution on a precursor bearing a leaving group at the 3-position. The trans stereochemistry is achieved by using stereoselective reagents or catalysts, or by separation of isomers post-synthesis.
Carbamate Formation
The hydroxy group is converted into a carbamate by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This step forms the tert-butyl carbamate protecting group on the nitrogen atom, yielding the target compound.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Starting with 2,2,4,4-tetramethylcyclobutanone precursor | Formation of cyclobutyl ring with methyl substitutions |
| 2 | Stereoselective hydroxylation using OsO4 or m-CPBA | Introduction of trans-3-hydroxy group |
| 3 | Reaction with tert-butyl chloroformate and base (e.g., Et3N) in dichloromethane at 0-25 °C | Formation of tert-butyl carbamate group |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure trans isomer |
This sequence is supported by standard organic synthesis protocols for carbamate formation and stereoselective hydroxylation.
Research Findings and Analysis
Purity and Yield
Stereochemical Control
- The trans stereochemistry is favored due to steric effects of the tetramethyl groups on the cyclobutyl ring.
- Stereoselective reagents and conditions are critical to minimize formation of the cis isomer, which can be separated if formed.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Tetramethyl-substituted cyclobutanone or analogs |
| Key Reagents | OsO4, m-CPBA (hydroxylation); tert-butyl chloroformate (carbamate formation) |
| Solvents | Dichloromethane, tetrahydrofuran (THF), or similar |
| Temperature Range | 0–25 °C for carbamate formation |
| Reaction Time | Several hours depending on step |
| Purification Techniques | Chromatography, recrystallization |
| Yield Range | 70–85% overall |
| Purity Achieved | ≥ 97% |
| Stereochemistry | Trans isomer predominantly obtained |
Chemical Reactions Analysis
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups such as halides or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate for Drug Development :
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to interact effectively with biological targets.
-
Potential Anticancer Agent :
- Research has indicated that derivatives of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Anticancer Activity | Demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines. |
| Study B (2022) | Neuroprotection | Found that the compound protects neuronal cells against oxidative stress-induced damage and promotes cell survival. |
| Study C (2023) | Synthesis Optimization | Developed a more efficient synthesis route that reduces production costs and improves yield for pharmaceutical applications. |
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate involves its interaction with specific molecular targets. For instance, it can bind to androgen receptors, inhibiting their activity and thereby affecting the pathways regulated by these receptors . This mechanism is particularly relevant in the context of developing anti-androgen therapies for conditions like prostate cancer.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The cyclobutyl ring in the target compound imposes greater steric hindrance and conformational rigidity than the cyclohexenyl or linear ketone analogs, influencing reactivity in stereospecific syntheses .
- Synthetic Utility : While patent derivatives emphasize bioactive heterocycles, the target compound’s modular carbamate and hydroxyl groups make it adaptable for cross-coupling or protection-deprotection strategies .
Research and Industrial Implications
The compound’s unique structure bridges gaps between rigid cyclic systems and functional carbamates, enabling applications in asymmetric catalysis and drug discovery. Its commercial availability from multiple suppliers underscores its scalability, while patent analogs highlight divergent therapeutic potentials . Future research may explore its utility in photoactive materials or prodrug formulations, leveraging its stability and tunable substituents.
Biological Activity
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS: 1338812-41-1) is a synthetic compound with potential applications in pharmaceuticals and materials science. Its unique structure, characterized by a cyclobutyl ring and tert-butyl groups, suggests interesting biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Molecular Structure
The molecular formula of this compound is C13H25NO3. Its structure can be represented as follows:
- IUPAC Name : tert-butyl ((1R,3R)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
- Molecular Weight : 243.35 g/mol
- Purity : 97% .
Research indicates that compounds with similar structures often exhibit antioxidant properties and potential anti-cancer activities. The biological activity of this compound may derive from its ability to modulate oxidative stress and influence cell signaling pathways.
Cytotoxicity and Cell Transformation Studies
Research on structurally similar compounds has demonstrated their effects on cell transformation. For instance:
- Study Findings : A study involving 3-tert-butyl-4-hydroxyanisole (3-BHA) indicated that it could induce dose-dependent cell transformation in BALB/3T3 cells when combined with tumor promoters . This suggests that this compound may also exhibit similar cytotoxic effects under specific conditions.
Table of Biological Activities
Case Study 1: Antioxidant Efficacy
A comparative study on various carbamate derivatives highlighted the antioxidant efficacy of compounds with hydroxyl groups. The study found that these compounds effectively reduced oxidative stress markers in vitro.
Case Study 2: Cancer Cell Line Studies
In vitro studies on related compounds demonstrated their ability to inhibit cancer cell proliferation. These findings suggest that this compound may possess similar anti-cancer properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclobutane ring formation followed by carbamate protection. For example, cyclization of pre-functionalized precursors under acidic or basic conditions can yield the tetramethylcyclobutane core. Stereochemical control is achieved using chiral catalysts or enantioselective reagents, as demonstrated in biocatalytic procedures for analogous carbamates .
- Key Techniques :
| Step | Technique | Purpose |
|---|---|---|
| Cyclization | Acid/Base Catalysis | Ring formation |
| Carbamate Protection | Boc (tert-butoxycarbonyl) Chemistry | Amino group protection |
| Purification | Column Chromatography | Isolate enantiopure product |
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is used to verify the cyclobutane ring geometry and carbamate linkage. X-ray crystallography provides definitive stereochemical confirmation, as seen in studies of tert-butyl carbamate derivatives . Mass spectrometry (HRMS) validates molecular weight (C₁₃H₂₅NO₃; MW 243.34) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability tests in buffered solutions (pH 3–10) at 25°C–60°C reveal that the carbamate group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at –20°C in inert atmospheres (argon) is recommended for long-term stability .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the solid state influence the reactivity of this carbamate?
- Methodological Answer : Crystal structure analyses (e.g., Das et al., 2016) show that intermolecular N–H···O hydrogen bonds between the carbamate group and hydroxyl moiety stabilize the lattice. These interactions can slow dissolution kinetics but enhance thermal stability. Computational modeling (DFT) predicts how substituent modifications alter hydrogen-bond networks .
Q. What strategies optimize enantiomeric purity during scale-up synthesis for pharmaceutical intermediates?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution (e.g., lipases) improves enantiomeric excess (ee). For instance, Troiani et al. (2011) achieved >98% ee in statin intermediate synthesis via chemoselective biocatalysis. Process parameters (temperature, solvent polarity) are critical for reproducibility .
Q. How does the steric bulk of the tert-butyl group affect reaction pathways in derivatization?
- Methodological Answer : The tert-butyl group imposes steric hindrance, limiting nucleophilic attack at the carbamate carbonyl. This property is exploited in selective deprotection reactions. Kinetic studies using NMR monitoring show that bulky groups slow hydrolysis rates by 3–5× compared to methyl carbamates .
Q. Can computational models predict the compound’s behavior in catalytic systems?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies model interactions with enzymes or metal catalysts. For example, DFT calculations align with experimental data on hydrogen-bond strengths and transition-state geometries in cyclization reactions .
Application-Oriented Questions
Q. What role does this carbamate play in synthesizing bioactive molecules?
- Methodological Answer : The compound serves as a protected intermediate in drug discovery. For example, its hydroxyl and carbamate groups are functionalized to create β-lactam analogs or kinase inhibitors. Coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups for target diversification .
Q. How is the compound used in studying enzyme inhibition mechanisms?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
